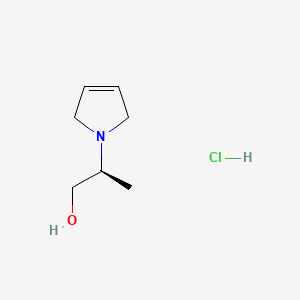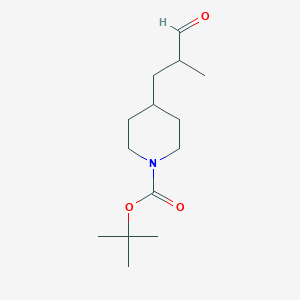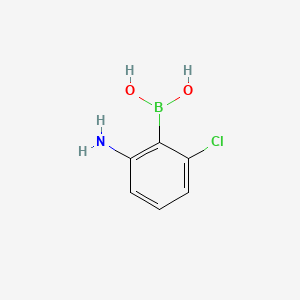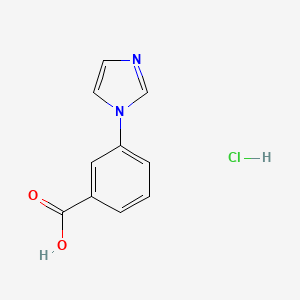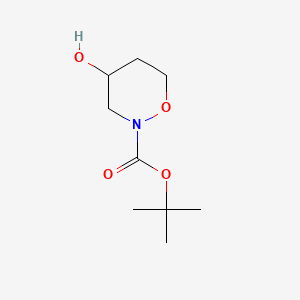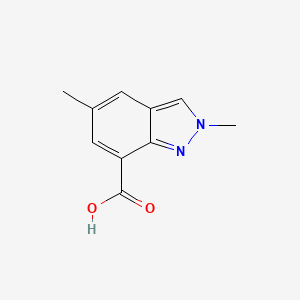![molecular formula C8H22Cl3N3O B15298341 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is a chemical compound with the molecular formula C8H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and biological research applications due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with ethylene oxide. The process begins by dissolving piperazine in water and cooling the solution to 15-20°C. Ethylene oxide is then introduced into the solution, and the reaction is allowed to proceed at 30-35°C for about 2 hours. After the reaction, the mixture is heated to remove excess water, and the product is isolated by filtration and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced distillation and purification techniques helps in obtaining the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)piperazine: A closely related compound with similar structural features.
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol: Another derivative of piperazine with different substituents
Uniqueness
2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride stands out due to its unique combination of amino and hydroxyl groups, which confer specific reactivity and binding properties. This makes it particularly valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C8H22Cl3N3O |
|---|---|
Poids moléculaire |
282.6 g/mol |
Nom IUPAC |
2-[4-(2-aminoethyl)piperazin-1-yl]ethanol;trihydrochloride |
InChI |
InChI=1S/C8H19N3O.3ClH/c9-1-2-10-3-5-11(6-4-10)7-8-12;;;/h12H,1-9H2;3*1H |
Clé InChI |
JYTGQLDQYFBGFB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN)CCO.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


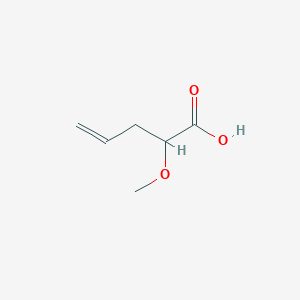


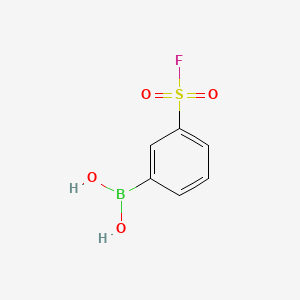
![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)


